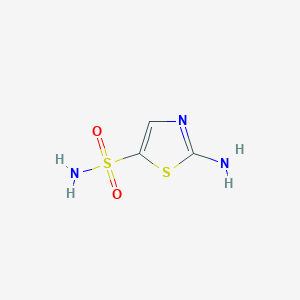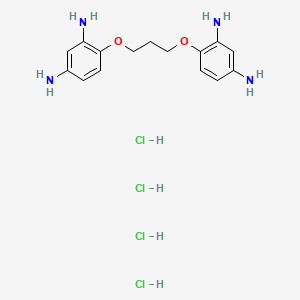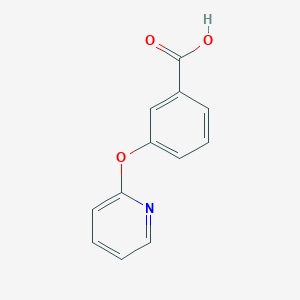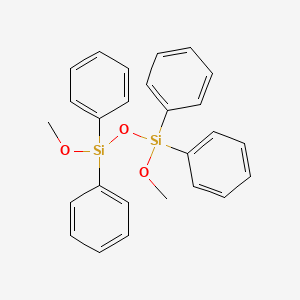
2-Aminothiazole-5-sulfonamide
Overview
Description
2-Aminothiazole-5-sulfonamide is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the sulfonamide group enhances its potential as a pharmacophore, making it a valuable compound in drug development.
Mechanism of Action
Target of Action
2-Aminothiazole-5-sulfonamide exhibits its potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It has also been prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
Mode of Action
This compound, as a derivative of 2-aminothiazole, competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . This action illustrates the principle of selective toxicity where some difference between mammal cells and bacterial cells is exploited . All cells require folic acid for growth .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in several biochemical pathways. For instance, 2-aminothiazole derivatives have been reported as potential therapy for neuroinflammatory and neurodegenerative diseases . They produce an anti-inflammatory and neuroprotective action by enhancing the expression of nitric oxide synthases and in the accumulation of cGMP, in addition to activating protein kinase G (PKG), which play an important role in the development of several neurodiseases, such as Alzheimer’s disease (AD), Parkinson’s disease (PD), and multiple sclerosis (MS) .
Result of Action
The result of the action of this compound is the inhibition of the growth of various human cancerous cell lines . In addition, it has been found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension .
Biochemical Analysis
Biochemical Properties
2-Aminothiazole-5-sulfonamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, including α-amylase, α-glucosidase, and urease. These interactions are primarily inhibitory, with this compound demonstrating potent inhibition of these enzymes. For instance, it exhibits strong inhibition against Jack bean and Bacillus Pasteurii urease, with IC50 values ranging from 14.06 to 20.21 μM/mL . Additionally, it has shown inhibitory effects against α-glucosidase and α-amylase, with IC50 values between 20.34 and 37.20 μM/mL . These interactions suggest that this compound could be a valuable candidate for the development of therapeutic agents targeting metabolic disorders.
Cellular Effects
This compound has been observed to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancer cells . This compound’s ability to inhibit cancer cell proliferation and induce apoptosis highlights its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit cyclin-dependent kinases, which play a critical role in cell cycle regulation . This inhibition disrupts the cell cycle, leading to the suppression of cancer cell growth and proliferation. Additionally, this compound’s binding interactions with enzymes such as α-amylase and α-glucosidase further contribute to its therapeutic potential in metabolic disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its inhibitory activity against enzymes such as urease, α-glucosidase, and α-amylase over extended periods . Furthermore, this compound has demonstrated metabolic stability and minimal toxicity in in vitro studies, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has shown significant therapeutic effects, such as enzyme inhibition and anticancer activity . At higher doses, potential toxic or adverse effects may be observed. For instance, studies have indicated that high doses of this compound can lead to cytotoxicity in certain cell lines . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to carbohydrate metabolism . The compound’s inhibitory effects on enzymes such as α-amylase and α-glucosidase suggest its potential role in regulating glucose levels and managing metabolic disorders . Additionally, this compound’s interactions with urease highlight its potential in targeting urea metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that this compound demonstrates high gastrointestinal absorption and optimal skin permeation, with Log Kp values between 5.83 and 6.54 cm/s . Additionally, this compound exhibits non-permeability to the blood-brain barrier, suggesting its limited distribution to the central nervous system . These properties contribute to its potential therapeutic applications and influence its pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize within specific cellular compartments, where it exerts its inhibitory effects on target enzymes and proteins . For instance, this compound’s interactions with enzymes such as α-amylase and α-glucosidase occur within the cytoplasm, where these enzymes are predominantly active . Additionally, the compound’s targeting signals and post-translational modifications may direct it to specific organelles, further influencing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminothiazole-5-sulfonamide typically involves the reaction of 2-aminothiazole with sulfonyl chloride under basic conditions. The reaction proceeds through the nucleophilic attack of the amino group on the sulfonyl chloride, forming the sulfonamide linkage. Common reagents used in this synthesis include thiourea, alpha-halo ketones, and sulfuryl chloride .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are used to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-Aminothiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pH .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and other fields .
Scientific Research Applications
2-Aminothiazole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable tool in biological research.
Medicine: Due to its pharmacophore properties, it is used in the development of drugs for treating infections, cancer, and inflammatory diseases.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Aminothiazole-5-sulfonamide include:
- 2-Aminothiazole
- 2-Aminobenzothiazole
- 2-Aminopyrimidine
- 2-Aminopyridine
Uniqueness
What sets this compound apart is the presence of the sulfonamide group, which enhances its biological activity and pharmacophore properties. This makes it a more potent compound in drug development compared to its analogs .
Properties
IUPAC Name |
2-amino-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H,(H2,4,6)(H2,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYHEIFRKKUZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620781 | |
| Record name | 2-Amino-1,3-thiazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63735-95-5 | |
| Record name | 2-Amino-1,3-thiazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)

![6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1358084.png)
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)








